![molecular formula C19H23N2+ B12568299 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium CAS No. 569658-92-0](/img/structure/B12568299.png)
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is a chiral ionic liquid with a unique structure that makes it valuable in various chemical applications. This compound is characterized by its imidazolium core, which is substituted with two (1R)-1-phenylethyl groups. The presence of these chiral centers imparts specific stereochemical properties to the molecule, making it useful in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of (1R)-1-phenylethylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently oxidized to yield the desired imidazolium salt. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The imidazolium core can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazolidine.
Substitution: The phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Imidazolidine derivatives.
Substitution: Phenylethyl-substituted imidazolium salts with different halogen atoms.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis. It serves as a solvent and catalyst in various organic reactions.
Biology: Investigated for its potential as a chiral selector in chromatography and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial and antifungal properties. It may also be used in drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals. It is also used in electrochemical applications and as a component in ionic liquid-based batteries.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate enzymatic activity, alter receptor binding, and interact with nucleic acids to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium
- 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium
Uniqueness
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is unique due to its chiral centers, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the product is crucial. Additionally, its ability to act as both a solvent and a catalyst in various reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
569658-92-0 |
|---|---|
Molekularformel |
C19H23N2+ |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C19H22N2/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19/h3-14,16-17H,15H2,1-2H3/p+1/t16-,17-/m1/s1 |
InChI-Schlüssel |
PSMVKJLCEFTIBH-IAGOWNOFSA-O |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



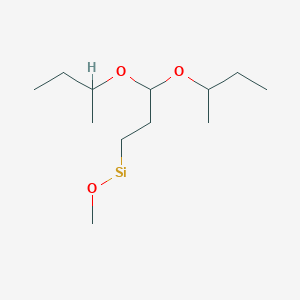
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
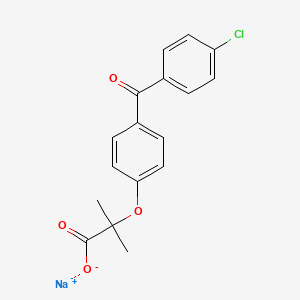

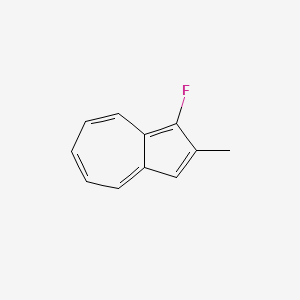
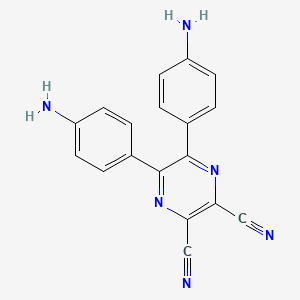

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
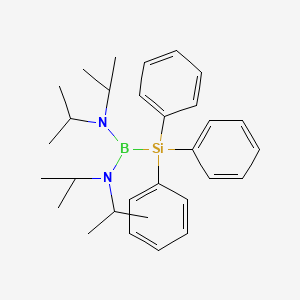
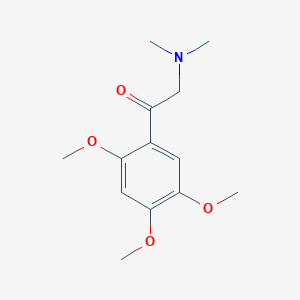
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
